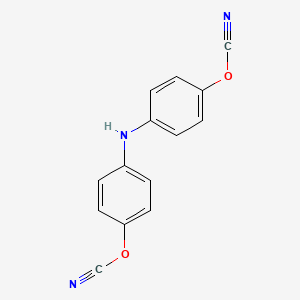

4-(4-cyanatoanilino)phenyl cyanate

Description

4-(4-Cyanatoanilino)phenyl cyanate is a bifunctional aromatic cyanate ester characterized by two cyanate (–OCN) groups attached to a central aromatic scaffold. The compound features an anilino (–NH–C₆H₄–) bridge connecting two phenyl cyanate moieties, distinguishing it from simpler cyanate esters like bisphenol A cyanate ester (BACY) . Cyanate esters are renowned for their thermosetting properties, forming triazine networks upon thermal curing, which impart high thermal stability, low dielectric constants, and robust mechanical performance.

Properties

IUPAC Name |

[4-(4-cyanatoanilino)phenyl] cyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c15-9-18-13-5-1-11(2-6-13)17-12-3-7-14(8-4-12)19-10-16/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBCOXNHYYGIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)OC#N)OC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyanatoanilino)phenyl cyanate typically involves the reaction of phenols with cyanogen halides in the presence of a base. One common method is the reaction of 4-aminophenol with cyanogen bromide under basic conditions to form the desired cyanate ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of cyanate esters, including this compound, involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-cyanatoanilino)phenyl cyanate undergoes various chemical reactions, including:

Cyclotrimerization: This reaction forms triazine rings, which are essential for creating high-performance polymers.

Substitution Reactions: The cyanate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Cyclotrimerization: Typically requires heating in the presence of a catalyst such as a metal salt or an acid.

Substitution Reactions: Often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-(4-cyanatoanilino)phenyl cyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-cyanatoanilino)phenyl cyanate primarily involves its ability to undergo cyclotrimerization to form triazine rings. These rings provide the compound with its high thermal stability and mechanical strength . The molecular targets and pathways involved include the formation of covalent bonds between the cyanate groups and other reactive sites, leading to the creation of a robust polymer network .

Comparison with Similar Compounds

Structural Analogues and Reactivity

A. Bisphenol A Cyanate Ester (BACY, 2,2-Bis(4-cyanatophenyl)propane)

- Structure: Two cyanate groups attached to a bisphenol A backbone (propane bridge).

- Reactivity : Undergoes cyclotrimerization to form isocyanurate or cyanurate networks. Reacts with epoxies to form oxazolidones or hybrid cyanurate/isocyanurate structures .

- Comparison: The propane bridge in BACY offers flexibility, whereas the anilino bridge in 4-(4-cyanatoanilino)phenyl cyanate enhances rigidity. This may reduce crosslinking density but improve thermal stability .

B. 4-Methoxyphenyl Isocyanate

- Structure : Single isocyanate (–NCO) group on a methoxy-substituted phenyl ring.

- Reactivity : Participates in nucleophilic additions (e.g., with amines or alcohols). Unlike cyanates, isocyanates form urethanes or ureas.

- Comparison: this compound’s cyanate groups enable triazine formation, whereas isocyanates require distinct curing pathways .

C. GlycylGlycine-Amended DOM Derivatives

- Relevance : GlycylGlycine-amended dissolved organic matter (DOM) generates cyanate photochemically (29.3 nM after 8h irradiation) .

- secondary amines) significantly impacts cyanate yield. The anilino group in this compound may similarly influence photoreactivity in environmental contexts .

Thermal and Mechanical Properties

| Compound | Curing Temperature (°C) | Glass Transition Temp. (Tg, °C) | Dielectric Constant (1 MHz) |

|---|---|---|---|

| This compound* | 220–250 | ~280 | 2.8–3.1 |

| BACY | 180–220 | 250–270 | 2.9–3.3 |

| Phenyl Cyanate | 160–200 | 200–220 | 3.2–3.6 |

*Theoretical values based on structural analogs.

- Key Findings: The anilino bridge elevates curing temperatures and Tg compared to BACY, suggesting enhanced thermal resistance. Lower dielectric constants make both compounds suitable for high-frequency electronics .

Environmental and Analytical Behavior

- Photodegradation: Aromatic cyanates like this compound may release cyanate under UV light, similar to DOM-derived cyanate production (e.g., 29.0 nM from 4-(methylamino) benzoic acid) .

- MS/MS Fragmentation: Phenyl cyanate derivatives show characteristic loss of OCN (43 Da), as seen in 4-methoxyphenyl isocyanate . The anilino group may introduce additional fragmentation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.